molecular formula C8H7Cl2NO2 B1337556 Ethyl 2,6-dichloronicotinate CAS No. 58584-86-4

Ethyl 2,6-dichloronicotinate

Cat. No. B1337556
CAS RN: 58584-86-4
M. Wt: 220.05 g/mol
InChI Key: KKYBVLDQTWQETN-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloronicotinate is a chemical compound that has been studied for its structural and physicochemical properties. The compound has been analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, dispersive Raman, and NMR, to determine its molecular structure and behavior. The studies have focused on understanding the vibrational modes, electronic properties, and thermodynamic features of the molecule .

Synthesis Analysis

The synthesis of related compounds to Ethyl 2,6-dichloronicotinate has been explored through base-catalyzed condensation reactions. For instance, ethyl 2-chloro-2,3-epoxyalkanoates and ethyl 3-chloro-2-oxoalkanoates have been synthesized with improved yields. These compounds have been further utilized in the synthesis of biologically active molecules such as pheromones, demonstrating the synthetic utility of chlorinated ethyl esters in organic chemistry .

Molecular Structure Analysis

The molecular structure of Ethyl 2,6-dichloronicotinate and related molecules has been extensively studied using density functional theory (DFT) calculations. These studies have provided insights into the optimized geometry, vibrational spectra, and NMR chemical shifts. The use of techniques like X-ray crystallography has also contributed to the understanding of the crystal structure of synthesized molecules, which is crucial for determining the arrangement of atoms within the compound .

Chemical Reactions Analysis

The chemical reactivity of Ethyl 2,6-dichloronicotinate-related compounds has been investigated through their involvement in multicomponent reactions. These reactions have been carried out under mild conditions and have led to the formation of complex molecules such as 6-thioxo-1,6-dihydropyrimidine-5-carboxylates. The study of these reactions is important for the development of new synthetic methodologies and the creation of molecules with potential applications in various fields .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2,6-dichloronicotinate have been characterized through spectroscopic and computational methods. The vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies have been calculated and compared with experimental data. These analyses have provided a comprehensive understanding of the molecule's stability, charge distribution, and potential energy distribution. Additionally, properties like molecular electrostatic potential and reduced density gradient have been evaluated to gain further insight into the molecule's behavior in different environments .

Scientific Research Applications

Chemical Synthesis and Catalysis

Ethyl 2,6-dichloronicotinate serves as a pivotal compound in the synthesis of complex molecules. For instance, it is utilized in the phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, showcasing its role in facilitating regioselective chemical transformations (Zhu, Lan, & Kwon, 2003). Similarly, it is a starting material in the multi-kilogram-scale synthesis of AZD1283, indicating its importance in large-scale chemical production processes (Andersen et al., 2013).

Spectroscopic Analysis

Research includes the thorough spectroscopic analysis of ethyl-6-chloronicotinate, a related molecule, to understand its structural and physicochemical properties. This study employed FT-IR, FT-Raman, dispersive Raman, and NMR spectroscopy, complemented by density functional theory (DFT) calculations, to explore the molecule's vibrational spectra, electronic properties, and molecular interactions (Karabacak et al., 2016).

Material Science and Polymerization

Ethyl 2,6-dichloronicotinate's derivatives play a critical role in the development of materials science, particularly in the polymerization of ethylene. Studies have demonstrated its application in creating highly active and thermally stable iron procatalysts for ethylene polymerization, resulting in polyethylene with narrow molecular weight distributions, indicative of its potential in producing high-performance polymers (Yu et al., 2011).

Antibacterial Agents

Moreover, derivatives synthesized from ethyl 2,6-dichloronicotinate, such as 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives, have been evaluated for their antibacterial properties, highlighting the compound's role in contributing to the development of new antibacterial agents (Rao, M. V. Rao, & Prasad, 2019).

Safety And Hazards

Ethyl 2,6-dichloronicotinate is labeled with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include wearing suitable protective equipment, preventing dispersion of dust, and washing hands and face thoroughly after handling .

properties

IUPAC Name

ethyl 2,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYBVLDQTWQETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483047
Record name Ethyl 2,6-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dichloronicotinate

CAS RN

58584-86-4
Record name 3-Pyridinecarboxylic acid, 2,6-dichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58584-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,6-dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,6-dichloronicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.864
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Esterification of 2,6-dichloronicotinic acid (25.5 g, 0.1328 mmol) in EtOH (200 proof, 200 mL) catalyzed with 96% H2SO4 (1.7 g) at refluxing temperature for 40 h under N2 gave the desired ethyl 2,6-dichloronicotinate as grey solid (24.89 g, 0.1131 mmol, yield 85.2%) after a normal work-up.
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Goswami, S Mukherjee, G Wohlfahrt… - ACS medicinal …, 2013 - ACS Publications
Matriptase belongs to trypsin-like serine proteases involved in matrix remodeling/degradation, growth regulation, survival, motility, and cell morphogenesis. Herein, we report a structure-…
Number of citations: 30 pubs.acs.org
A Casimiro-Garcia, DW Piotrowski… - Journal of Medicinal …, 2014 - ACS Publications
A novel series of nonsteroidal mineralocorticoid receptor (MR) antagonists identified as part of our strategy to follow up on the clinical candidate PF-03882845 (2) is reported. …
Number of citations: 24 pubs.acs.org
XF Wang, E Ohkoshi, SB Wang, E Hamel… - Bioorganic & medicinal …, 2013 - Elsevier
Based on our prior antitumor hits, 32 novel N-alkyl-N-substituted phenylpyridin-2-amine derivatives were designed, synthesized and evaluated for cytotoxic activity against A549, KB, KB …
Number of citations: 27 www.sciencedirect.com
RP Khandare, KR Vaze, SV Bhat - Chemistry & Biodiversity, 2011 - Wiley Online Library
New retinobenzoic acid derivatives have been synthesized starting from 1,2,3,4‐tetrahydro‐1,1,2,4,4,6‐hexamethylnaphthalene and 1,1,2,3,3‐pentamethylindane. Four of the synthetic …
Number of citations: 3 onlinelibrary.wiley.com

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